molecular formula C22H22N2O4S B11486635 1-(methylsulfonyl)-N-[2-(naphthalen-2-yloxy)ethyl]-2,3-dihydro-1H-indole-5-carboxamide

1-(methylsulfonyl)-N-[2-(naphthalen-2-yloxy)ethyl]-2,3-dihydro-1H-indole-5-carboxamide

Cat. No.: B11486635
M. Wt: 410.5 g/mol
InChI Key: QLDAGDWAXVCZLC-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-[2-(naphthalen-2-yloxy)ethyl]-2,3-dihydro-1H-indole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole core with a naphthalen-2-yloxy group and a methylsulfonyl moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

The synthesis of 1-(methylsulfonyl)-N-[2-(naphthalen-2-yloxy)ethyl]-2,3-dihydro-1H-indole-5-carboxamide involves multiple steps, including the formation of the indole core, the introduction of the naphthalen-2-yloxy group, and the addition of the methylsulfonyl moiety. Common synthetic routes may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Naphthalen-2-yloxy Group: This step may involve the reaction of the indole derivative with a naphthalen-2-yloxy halide in the presence of a base.

    Addition of the Methylsulfonyl Moiety: This can be accomplished through sulfonylation reactions using methylsulfonyl chloride and a suitable base.

Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(methylsulfonyl)-N-[2-(naphthalen-2-yloxy)ethyl]-2,3-dihydro-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(methylsulfonyl)-N-[2-(naphthalen-2-yloxy)ethyl]-2,3-dihydro-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: The compound may be used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific pathways or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-[2-(naphthalen-2-yloxy)ethyl]-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar compounds to 1-(methylsulfonyl)-N-[2-(naphthalen-2-yloxy)ethyl]-2,3-dihydro-1H-indole-5-carboxamide include:

The uniqueness of this compound lies in its combination of functional groups, which may confer specific biological activities and chemical reactivity not found in the similar compounds.

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

1-methylsulfonyl-N-(2-naphthalen-2-yloxyethyl)-2,3-dihydroindole-5-carboxamide

InChI

InChI=1S/C22H22N2O4S/c1-29(26,27)24-12-10-18-14-19(7-9-21(18)24)22(25)23-11-13-28-20-8-6-16-4-2-3-5-17(16)15-20/h2-9,14-15H,10-13H2,1H3,(H,23,25)

InChI Key

QLDAGDWAXVCZLC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NCCOC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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